molecular formula C9H11BO6 B578529 2-Borono-4,5-dimethoxybenzoic acid CAS No. 1256345-91-1

2-Borono-4,5-dimethoxybenzoic acid

Cat. No. B578529
M. Wt: 225.991
InChI Key: WDKCKAPUQPJHJV-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzoic acid is a 2-halo-4,5-dialkoxybenzoic acid derivative . It may be used as a starting material for the synthesis of norathyriol and urolithins .


Synthesis Analysis

A method for preparing 2-bromo-4,5-dimethoxybenzoic acid involves reacting relatively inexpensive 3,4-dimethoxy-toluene with sulfuric acid, hydrogen peroxide, and a metal bromide for directed bromination to obtain 2-bromo-4,5-dimethoxy toluene. Then, 2-bromo-4,5-dimethoxy toluene is oxidized with potassium permanganate under the catalysis of tetrabutyl ammonium bromide to prepare 2-bromo-4,5-dimethoxybenzoic acid .


Chemical Reactions Analysis

2-Bromo-4,5-dimethoxybenzoic acid may be used as a starting material for the synthesis of norathyriol and urolithins . A reaction condition involves a mixture of resorcinol 1 and 2-bromo-4,5-dimethoxybenzoic acid .


Physical And Chemical Properties Analysis

2-Bromo-4,5-dimethoxybenzoic acid is a solid with a melting point of 188-190 °C .

Scientific Research Applications

Boron in Seawater Desalination Boron's role in seawater desalination has garnered attention due to its presence in drinking water post-desalination. Research has systematically explored the rejection of boron by reverse osmosis (RO) membranes, emphasizing the need for optimized processes to enhance boron removal. The significance of feed solution pH and the complex interplay between boron speciation and operating parameters like temperature and ionic strength are crucial for improving desalination efficiency (Tu, Nghiem, & Chivas, 2010).

Boron-Based Drug Design The exploration of boron compounds in drug design reveals their potential to improve drug potency and pharmacokinetics. Boronic acids, in particular, have seen a rise in their incorporation into medicinal chemistry, with several boronic acid drugs approved by regulatory agencies. This review emphasizes the diverse therapeutic applications of boron compounds and calls for further research into their mechanisms of action and benefits in drug discovery processes (Plescia & Moitessier, 2020).

Organic Light-Emitting Diodes (OLEDs) and Boron Boron compounds, specifically BODIPY-based materials, have been investigated for their applications in OLEDs. These materials offer promising avenues for "metal-free" infrared emitters and highlight the potential for boron in advancing organic optoelectronics. The review covers developments in the structural design and synthesis of BODIPY-based semiconductors for OLEDs, underscoring the innovative use of boron in this field (Squeo & Pasini, 2020).

Environmental and Industrial Applications Boron-containing compounds have found applications in environmental and industrial contexts, such as in the fabrication of layered double hydroxides (LDHs) for boron species removal. LDHs have demonstrated efficacy in anion exchange and direct precipitation processes, suggesting their potential for treating boron-contaminated water. This comprehensive review delves into the mechanisms and efficiency of LDHs in boron removal, advocating for more research to exploit these materials in environmental applications (Theiss, Ayoko, & Frost, 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-borono-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4,13-14H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKCKAPUQPJHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C(=O)O)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681629
Record name 2-Borono-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carboxy-4,5-dimethoxyphenylboronic acid

CAS RN

1256345-91-1
Record name Benzoic acid, 2-borono-4,5-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Borono-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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